Basic Red 22
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Overview
Description
Basic Red 22, also known as C.I. 11055, is a synthetic dye commonly used in various industries. It is a cationic dye, meaning it carries a positive charge, which makes it particularly effective for dyeing materials like acrylic fibers. The compound is known for its vibrant red color and good colorfastness, making it a popular choice in the textile, paper, and plastic industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic Red 22 is synthesized using 5-amino-3-carboxy-1,2,4-triazole and N,N-dimethylaniline as raw materials. The process involves diazotization of the former, coupling with the latter, followed by decarboxylation and methylation to obtain the final product .
Industrial Production Methods: In industrial settings, the production of Basic Red 22 involves large-scale chemical reactions under controlled conditions. The process typically includes:
Diazotization: This step involves treating 5-amino-3-carboxy-1,2,4-triazole with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline to form an azo compound.
Decarboxylation and Methylation: The azo compound undergoes decarboxylation and methylation to produce Basic Red 22.
Chemical Reactions Analysis
Types of Reactions: Basic Red 22 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Basic Red 22 can be reduced to its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinonoid structures, while reduction typically produces amine derivatives .
Scientific Research Applications
Basic Red 22 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer dye in various chemical experiments to study reaction mechanisms and kinetics.
Biology: The dye is employed in biological staining techniques to visualize cellular components and structures.
Medicine: Basic Red 22 is used in histological studies to stain tissues and detect abnormalities.
Industry: Beyond its use in textiles, it is also utilized in the paper and plastic industries for coloring products .
Mechanism of Action
The mechanism by which Basic Red 22 exerts its effects involves the chemical bonding of its molecules to the fibers of the fabric, resulting in long-lasting coloration. In biological applications, the dye binds to specific cellular components, allowing for visualization under a microscope .
Molecular Targets and Pathways: In biological systems, Basic Red 22 targets cellular structures such as the cell membrane and cytoplasm. The dye’s positive charge facilitates its interaction with negatively charged cellular components, leading to effective staining .
Comparison with Similar Compounds
Basic Red 1: Known for its intense red color and used in similar applications.
Basic Red 118: Another cationic dye with a slightly different molecular structure.
Basic Blue 41: A cationic dye used for dyeing acrylic fibers, similar to Basic Red 22
Basic Red 22 stands out due to its specific synthesis route, vibrant color, and wide range of applications in various fields.
Properties
CAS No. |
12221-52-2 |
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Molecular Formula |
C13H20N6O4S |
Molecular Weight |
356.40 g/mol |
IUPAC Name |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate |
InChI |
InChI=1S/C12H17N6.CH4O4S/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
ZRVPOURSNDQODC-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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